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Compound of Interest

2-Chloro-5-methoxyphenylboronic
Compound Name: d
aci

cat. No.: B1369530

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-5-methoxyphenylboronic
acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 2-Chloro-5-
methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Designed for
researchers, chemists, and professionals in drug development, this document delves into the
practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) as applied to the structural elucidation of this compound. Our focus is
on not just presenting data, but on interpreting it with the insight of an experienced scientist,
explaining the causal relationships between molecular structure and spectral output.

Introduction: The Profile of a Key Synthetic Building
Block

2-Chloro-5-methoxyphenylboronic acid is a crucial building block, primarily utilized in
Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its application
extends to the synthesis of complex pharmaceuticals, agrochemicals, and novel materials.[1][2]
An unambiguous characterization of this reagent is paramount to ensure the integrity and
success of these synthetic endeavors. This guide provides the foundational spectral knowledge
for its confident identification and quality control.
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Compound Properties

Property Value Reference
CAS Number 89694-46-2 [31[4]1[5]
Molecular Formula C7HsBCIO3 [31[5]
Molecular Weight 186.40 g/mol [3][5]
White to off-white crystalline
Appearance [11[4]
powder
Melting Point 106-115 °C [11[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the
structure of organic compounds in solution.[6][7] By probing the magnetic properties of atomic
nuclei like *H and 13C, it provides detailed information about the chemical environment,
connectivity, and configuration of atoms within a molecule.[8][9]

Molecular Structure and Proton Numbering

Caption: Structure of 2-Chloro-5-methoxyphenylboronic acid with proton numbering.

'H NMR Spectral Data Analysis

The *H NMR spectrum provides a definitive map of the proton environments. The electron-
withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group
create a distinct pattern of chemical shifts and couplings in the aromatic region.

Table 1: Expected *H NMR Spectral Data (500 MHz, DMSO-ds)
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| -B(OH)2 | ~8.0 - 8.2 | s (broad) | - | 2H | The acidic protons of the boronic acid are typically
broad, solvent-exchangeable, and appear downfield. |

3C NMR Spectral Data Analysis

The 13C NMR spectrum complements the proton data, identifying all unique carbon
environments within the molecule.

Table 2: Expected 3C NMR Spectral Data (125 MHz, DMSO-de)

Carbon Atom Chemical Shift (o, ppm) Assignment Rationale
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shielded.
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OCHs group.
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| -OCHs | ~55 - 56 | Methoxy carbon, typical chemical shift for an sp? carbon attached to
oxygen. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution *H and 3C NMR spectra for structural confirmation.
Methodology:

o Sample Preparation: Accurately weigh 10-15 mg of 2-Chloro-5-methoxyphenylboronic
acid and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-de) in a
standard 5 mm NMR tube. The choice of DMSO-ds is strategic as it effectively solubilizes the
compound and allows for the observation of the exchangeable B(OH)z protons.

e Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped
with a broadband probe.

e Tuning and Shimming: Tune the probe to the frequencies of *H and 3C. Perform automated
or manual shimming to optimize the magnetic field homogeneity, which is critical for
achieving sharp resonance signals and resolving fine coupling patterns.

e 1H NMR Acquisition:
o Acquire a standard one-pulse 'H spectrum.
o Set the spectral width to cover the range of ~0-12 ppm.

o Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative
integration.

o Accumulate 16-32 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover ~0-200 ppm.
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o Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2-5 seconds.

o Accumulate 1024-4096 scans, as the 13C nucleus has low natural abundance and
sensitivity.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the residual solvent
peak (DMSO at 2.50 ppm) and the 13C spectrum to the solvent peak (DMSO at 39.52 ppm).

Caption: Workflow for ATR-IR spectral acquisition.

Mass Spectrometry (MS): Determining Mass and
Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. [10]For organic molecules, it provides the exact molecular weight and crucial structural
information based on the fragmentation pattern of the molecule after ionization. [11][12]

MS Data Analysis

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due
to the natural abundance of chlorine isotopes (3°Cl = 75.8%, 3’Cl = 24.2%). This results in two
molecular ion peaks, M* and (M+2)*, with an approximate intensity ratio of 3:1.

Molecular lon:

Formula: C7HsB3>CIO3

Exact Mass: 186.0255

Expected M* Peak (m/z): 186

Expected (M+2)* Peak (m/z): 188

Table 4: Predicted Major Mass Fragments (Electron lonization)
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Caption: Proposed key fragmentation pathways for 2-Chloro-5-methoxyphenylboronic acid.
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Experimental Protocol: Mass Spectrometry Data
Acquisition (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a
volatile organic solvent like methanol or ethyl acetate.

e GC-MS Setup:

o Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron lonization
(El) source.

o Set the GC oven temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to
ensure the compound elutes as a sharp peak.

o Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.
e Injection: Inject 1 pyL of the sample solution into the GC.
e MS Acquisition:

o The EI source energy is typically set to 70 eV, a standard that promotes fragmentation and
allows for library matching.

o Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400.

o Data Analysis:

o

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

[¢]

Extract the mass spectrum corresponding to the apex of the chromatographic peak.

[¢]

Identify the molecular ion peak (M*) and the M+2 peak to confirm the presence of
chlorine.
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o Analyze the fragmentation pattern and compare it to predicted pathways and spectral
libraries.

Conclusion: A Synergistic Approach to
Characterization

The structural elucidation of 2-Chloro-5-methoxyphenylboronic acid is achieved through the
synergistic application of NMR, IR, and MS. *H and 3C NMR provide an unambiguous map of
the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional
groups, including the characteristic B-O and O-H stretches of the boronic acid. Finally, mass
spectrometry verifies the molecular weight and reveals predictable fragmentation patterns, with
the chlorine isotopic signature serving as a definitive marker. Together, these techniques
provide a robust and self-validating system for the comprehensive characterization of this
important synthetic reagent, ensuring its identity and purity for downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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